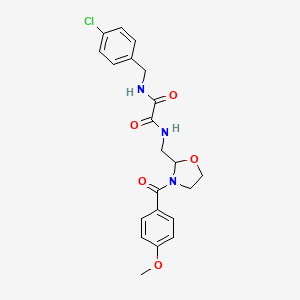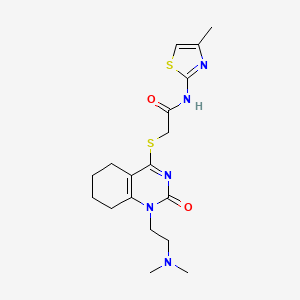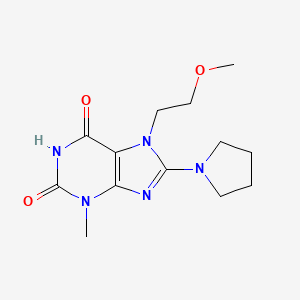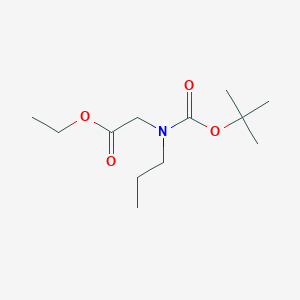![molecular formula C14H20Cl3N3OS B2738990 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride CAS No. 2460757-53-1](/img/structure/B2738990.png)
4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride” is a complex organic molecule. It is related to a class of compounds that include piperazine and thiazole functional groups . Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals . Thiazole is a heterocyclic compound that is also found in many important drugs .
Scientific Research Applications
Antibacterial Activity
The incorporation of piperazine derivatives in biologically active compounds has been well-established. In this context, the compound EN300-26682423 exhibits promising antibacterial activity. Researchers have synthesized this novel Mannich derivative, which contains a 1,2,4-triazole ring with a piperazine moiety. The compound’s structure has been confirmed through HRMS, IR, and NMR experiments .
Antipsychotic Potential
Piperazine-based compounds have also shown potential in treating psychiatric disorders. The piperazine ring is a component in atypical antipsychotic agents. While further research is needed, EN300-26682423 could contribute to this field .
Neurodegenerative Diseases
The piperazine ring has been investigated for its role in treatments for Parkinson’s and Alzheimer’s diseases. EN300-26682423’s structure warrants exploration in this context .
Psychoactive Properties
While not a therapeutic application, it’s worth noting that piperazine derivatives are sometimes used illicitly for recreational purposes. EN300-26682423’s psychoactive effects could be an interesting area of study .
properties
IUPAC Name |
4-[(4-piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS.3ClH/c1-3-14(18-9-12-10-19-11-16-12)4-2-13(1)17-7-5-15-6-8-17;;;/h1-4,10-11,15H,5-9H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFCSUIYFYLVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CSC=N3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)







![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)


